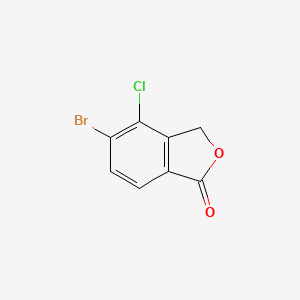

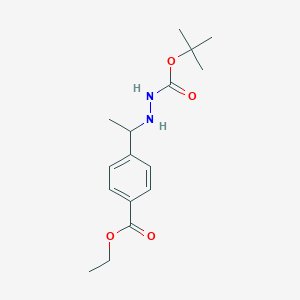

![molecular formula C16H22N2O2 B1509830 Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1086394-65-1](/img/structure/B1509830.png)

Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Supramolecular Arrangements

- Research by Graus et al. (2010) explored the preparation of diazaspiro[4.5]decane derivatives, including discussions on their molecular and crystal structures. They highlighted the influence of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).

Synthesis Methods

- Martin‐Lopez and Bermejo (1998) described the synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. This study contributes to the understanding of synthesis pathways and the stereoselectivity of intramolecular cyclization processes (Martin‐Lopez & Bermejo, 1998).

Applications in Medicinal Chemistry

- A study by Shukla et al. (2016) discussed the synthesis of diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine as potent CCR4 antagonists. They evaluated the compounds for their ability to induce receptor endocytosis, highlighting their potential in medicinal chemistry (Shukla et al., 2016).

Crystallographic Analysis

- Simić et al. (2021) performed a quantitative assessment of intermolecular interactions in spirohydantoin-based compounds. Their work involved single crystal X-ray crystallography and quantum chemical studies, contributing to a deeper understanding of the crystallographic properties of these compounds (Simić et al., 2021).

Cholinergic Agents

- Ishihara et al. (1992) synthesized a series of diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. They tested these compounds for muscarinic receptor binding affinity and agonistic activities, contributing to research on central cholinergic agents (Ishihara et al., 1992).

Other Research

- Aboul-Enein et al. (2014) reported on the synthesis and anticonvulsant potential of new diazaspiro[4.5]decane derivatives. Their research provides insights into the medicinal potential of these compounds in treating neurological disorders (Aboul-Enein et al., 2014).

Safety and Hazards

The safety data sheet for “Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride” suggests that it may be harmful if swallowed . In case of contact with skin or eyes, it’s recommended to rinse with water and seek medical advice if irritation persists . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

Propiedades

IUPAC Name |

benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-15(20-12-14-4-2-1-3-5-14)18-10-7-16(8-11-18)6-9-17-13-16/h1-5,17H,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQNBTSBRFXDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727802 | |

| Record name | Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086394-65-1 | |

| Record name | Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B1509753.png)

![N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide](/img/structure/B1509754.png)

![3-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B1509770.png)

![1-[2-chloro-3-(trifluoromethoxy)phenyl]-4-propylPiperazine](/img/structure/B1509794.png)

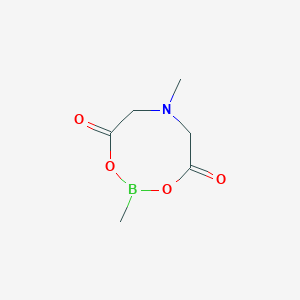

![Methyl 1-(((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)cyclopropanecarboxylate](/img/structure/B1509800.png)

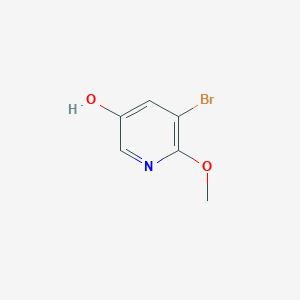

![6-Bromothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1509816.png)

![(1R,3S,5R)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1509821.png)